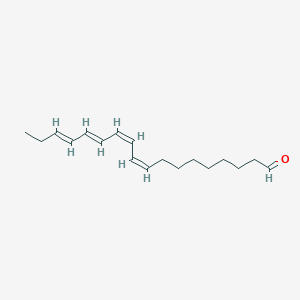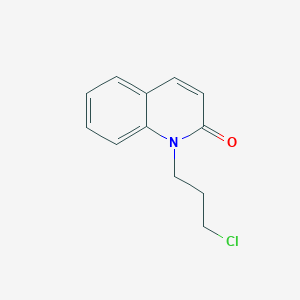
1-(3-chloropropyl)quinolin-2(1H)-one
Übersicht
Beschreibung
1-(3-chloropropyl)quinolin-2(1H)-one, also known as 3-chloro-2-quinolinone, is a heterocyclic organic compound with a molecular formula of C11H8ClNO. It is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-chloropropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-chloropropyl)quinolin-2(1H)-one depend on the specific compound it is used to synthesize. However, some general effects have been observed. For example, it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chloropropyl)quinolin-2(1H)-one in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the research of 1-(3-chloropropyl)quinolin-2(1H)-one. One direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Another direction is to investigate its potential as a lead compound for the development of new antitumor agents. Additionally, its anti-inflammatory activity could be further explored for the development of new anti-inflammatory agents. Finally, its mechanism of action could be further elucidated to better understand its biological activity.
Wissenschaftliche Forschungsanwendungen
1-(3-chloropropyl)quinolin-2(1H)-one has been widely used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. For example, it has been used as a key intermediate in the synthesis of a potent antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. It has also been used in the synthesis of a series of novel antimicrobial agents, such as 2-alkyl-4-quinolone derivatives. In addition, it has been used as a starting material in the synthesis of anti-inflammatory agents, such as 3-(4-chlorophenyl)-1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
Eigenschaften
CAS-Nummer |
153877-06-6 |
|---|---|
Produktname |
1-(3-chloropropyl)quinolin-2(1H)-one |
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-(3-chloropropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
InChI-Schlüssel |
GMXGOGZCZKBXRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
Synonyme |
2(1H)-Quinolinone,1-(3-chloropropyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

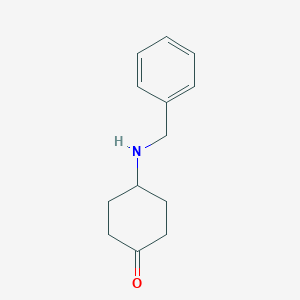
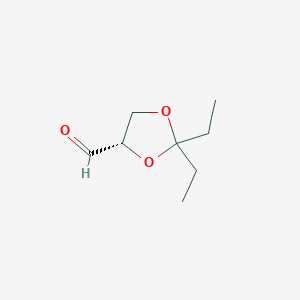
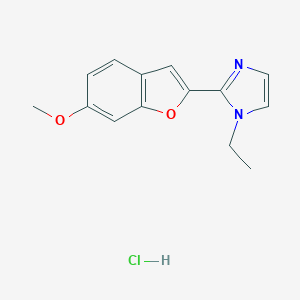
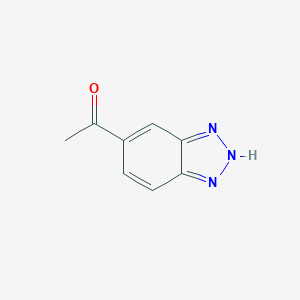
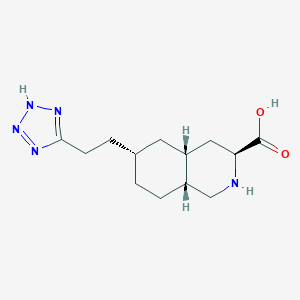
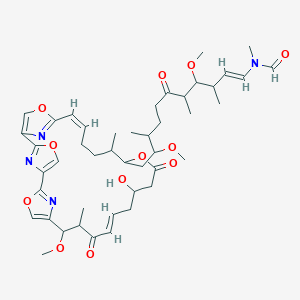
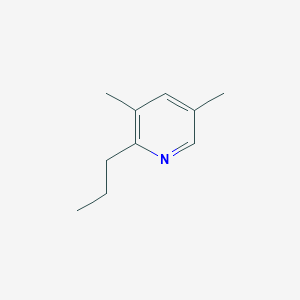
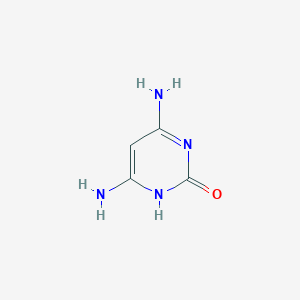
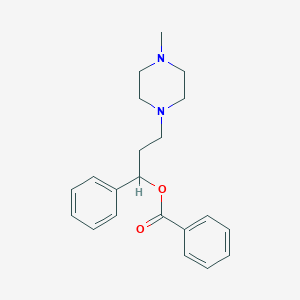
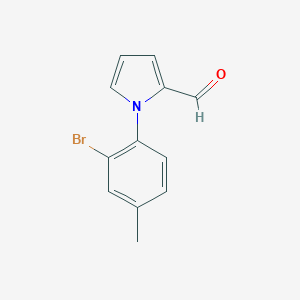
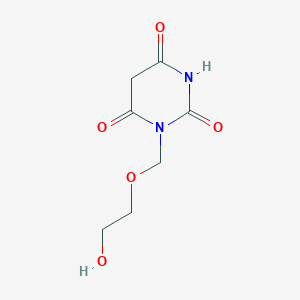
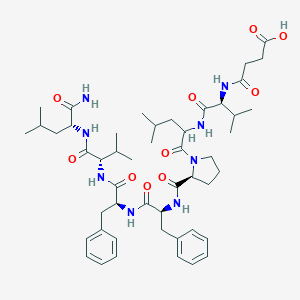
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
